2-(Piperidinomethyl)benzophenone
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Overview
Description
2-(Piperidinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a piperidine ring attached to a benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinomethyl)benzophenone typically involves the condensation of benzophenone with piperidine in the presence of a suitable catalyst. One common method is the reaction of benzophenone with piperidine in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the benzophenone structure can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, or sulfuric acid.
Major Products Formed
Oxidation: Formation of benzophenone derivatives with additional functional groups.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
2-(Piperidinomethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperidinomethyl)benzophenone involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with a simpler structure, lacking the piperidine ring.
Piperidine: A six-membered heterocyclic amine that forms the basis of the piperidine ring in 2-(Piperidinomethyl)benzophenone.
Benzylpiperidine: A compound with a similar structure but with a benzyl group instead of a benzophenone moiety.
Uniqueness
This compound is unique due to the combination of the benzophenone and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
phenyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDWVFNHNCLBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517351 |
Source
|
Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745718-74-5 |
Source
|
Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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